2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

FSH receptor antagonist infertility therapeutics hexahydroquinoline

2-Methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile (CAS 313971-45-8, MF C₁₇H₁₆N₂O, MW 264.33) is a 5-oxo-hexahydroquinoline-3-carbonitrile belonging to the Hantzsch-type dihydropyridine/quinoline family. The compound bears a 2-methyl substituent, a 3-carbonitrile electron-withdrawing group, a 4-phenyl ring, and a saturated 6,7,8-trimethylene bridge.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
Cat. No. B12056302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3)C#N
InChIInChI=1S/C17H16N2O/c1-11-13(10-18)16(12-6-3-2-4-7-12)17-14(19-11)8-5-9-15(17)20/h2-4,6-7,16,19H,5,8-9H2,1H3
InChIKeyNCIVOIVRZVJBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile (CAS 313971-45-8): Core Scaffold Identity and Sourcing Profile


2-Methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile (CAS 313971-45-8, MF C₁₇H₁₆N₂O, MW 264.33) is a 5-oxo-hexahydroquinoline-3-carbonitrile belonging to the Hantzsch-type dihydropyridine/quinoline family . The compound bears a 2-methyl substituent, a 3-carbonitrile electron-withdrawing group, a 4-phenyl ring, and a saturated 6,7,8-trimethylene bridge. It is commercially listed as an AldrichCPR procurement reference (Sigma-Aldrich L133949) and is indexed in the Wiley Registry of Mass Spectral Data with a confirmed GC-MS spectrum [1]. The scaffold is explicitly claimed in patent literature as a fertility-modulating pharmacophore where the 3-CN group and 2-methyl substitution are critical to target engagement [2].

Why 2-Methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile Cannot Be Generically Substituted by In-Class Analogs


Substitution at the 2-position of the 5-oxo-hexahydroquinoline-3-carbonitrile scaffold is a binary switch for biological target profile. The 2-amino congener (2-NH₂ instead of 2-CH₃) exhibits documented broad-spectrum antifungal activity against Candida albicans, Cryptococcus neoformans, and Fusarium oxysporum [1]. In contrast, the 2-methyl variant is claimed exclusively as a follicle-stimulating hormone (FSH) receptor modulator, with patent-defined EC₅₀ < 10⁻⁸ M in FSH receptor binding assays — an indication for which the 2-amino analog has no reported activity [2]. The 3-carbonitrile group is further specified in patent claims (Z = CN) as essential for potency, distinguishing this compound from 3-carboxamide, 3-ester, or 3-unsubstituted analogs within the same 2-methyl-4-phenyl-5-oxo-hexahydroquinoline series [2]. Generic substitution among in-class quinoline-3-carbonitriles is therefore precluded by both pharmacodynamic divergence and documented indication specificity.

Quantitative Differentiation Evidence for 2-Methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile Versus Closest Analogs


FSH Receptor Binding Potency: 2-Methyl-3-CN Scaffold vs. 2-Amino Analog — Indication-Specific Target Engagement

The 2-methyl-4-phenyl-5-oxo-hexahydroquinoline scaffold bearing a 3-carbonitrile group (Z = CN) is explicitly claimed in US 8,017,782 as an FSH receptor modulator, with a required EC₅₀ < 10⁻⁸ M in the FSH receptor binding assay (Example 33) [1]. The 2-amino analog (2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile) has no reported FSH receptor activity; its primary documented bioactivity is antifungal, with MIC values against Candida albicans, Cryptococcus neoformans, and Fusarium oxysporum reported by Gholap et al. (2007) [2]. This represents a complete indication-level divergence driven by the 2-methyl vs. 2-amino substitution.

FSH receptor antagonist infertility therapeutics hexahydroquinoline

3-Carbonitrile Functional Group: Essential for FSH Receptor Potency — Z = CN vs. Z ≠ CN Within the Same 2-Methyl-4-Phenyl-5-Oxo Series

Within the 2-methyl-4-phenyl-5-oxo-hexahydroquinoline patent series (US 8,017,782), the Z = CN (3-carbonitrile) substituent is singled out as a specifically claimed embodiment alongside the requirement for EC₅₀ < 10⁻⁸ M [1]. Patent claim structure explicitly differentiates Z = CN from Z ≠ CN variants; compounds lacking the 3-CN group (e.g., Z = CO₂Et, Z = CONH₂, Z = H) fall outside the potency-optimized claim scope [1]. The electron-withdrawing nature of the nitrile group (Hammett σₚ = 0.66) modulates the electron density of the enaminonitrile system, affecting both target binding and metabolic stability relative to ester or amide congeners.

3-carbonitrile pharmacophore FSH receptor SAR electron-withdrawing group

Synthetic Accessibility and Commercial Availability: 2-Methyl-3-CN Scaffold vs. 3-Carboxamide/Ester Congeners

The target compound is commercially available as a procurement-grade reference standard from Sigma-Aldrich (AldrichCPR L133949), enabling direct acquisition without in-house synthesis . The 2-amino analog synthesis requires arylidenemalononitrile and 3-amino-2-cyclohexen-1-one condensation in 1-propanol at reflux without added catalyst, achieving high isolated yields (Gholap et al., 2007) [1]. The 2-methyl variant is accessible via the patent-described Hantzsch-type three-component cyclocondensation of enaminones, benzaldehydes, and active methylene nitriles [2]. Commercial sourcing eliminates the 1–3 week synthetic lead time required for custom synthesis of in-class analogs not held in vendor inventory.

Hantzsch cyclocondensation commercial availability AldrichCPR

Structural Confirmation and Purity Benchmarking: GC-MS Spectral Identity vs. In-Class Analogs

The compound has a validated GC-MS spectrum deposited in the Wiley Registry of Mass Spectral Data (KnowItAll Mass Spectral Library) and indexed on SpectraBase (Compound ID GC2Y74fquCS) [1]. Exact mass: 264.126263 g/mol (C₁₇H₁₆N₂O). The InChIKey (NCIVOIVRZVJBHG-UHFFFAOYSA-N) and full InChI string are publicly cataloged, enabling unambiguous structural authentication [1]. Many in-class 2-substituted or 4-aryl variant hexahydroquinoline-3-carbonitriles lack deposition in curated spectral libraries, creating authentication ambiguity upon receipt. The availability of a reference-quality mass spectrum reduces the risk of misidentification during inbound QC, particularly relevant when differentiating the 2-methyl from the 2-amino or 2-ethyl congeners that share similar molecular weights.

GC-MS characterization Wiley Registry structural authentication

Tpl2 Kinase Inhibitor Class Context: Quinoline-3-Carbonitrile Pharmacophore Requires 4-Anilino Substitution for Potency — Limitation of the 4-Phenyl Scaffold

The quinoline-3-carbonitrile scaffold is a validated pharmacophore for Tpl2 (COT/MAP3K8) kinase inhibition, with potent inhibitors achieving IC₅₀ values of 2–25 nM in enzymatic assays (Hu et al., 2006; BindingDB entries) [1][2]. However, 3D-QSAR pharmacophore modeling by Teli & Rajanikant (2012) established that potent Tpl2 inhibition requires a 4-anilino substituent with a hydrogen-bond acceptor on the aryl ring (ADRRR pharmacophore model) [3]. The target compound bears a 4-phenyl group lacking the requisite anilino NH and aryl substitution, making it unsuitable as a Tpl2 inhibitor scaffold. This limitation is a positive differentiator: the compound is excluded from Tpl2 activity, thereby reducing off-target kinase polypharmacology risk for applications in FSH receptor modulation, where Tpl2 pathway interference would be undesirable.

Tpl2/COT kinase inhibition SAR quinoline-3-carbonitrile pharmacophore

Cytotoxicity Selectivity Profile: Quinoline-3-Carbonitrile Class Shows Cell Line-Dependent Activity — Implications for Counter-Screening

Zhang et al. (2010) demonstrated that quinoline-3-carbonitrile derivatives exhibit selective cytotoxicity toward the SMMC-7721 hepatocellular carcinoma cell line, with several compounds (7c, 7e, 11b, 11f, 11g) surpassing the EGFR inhibitor Gefitinib in potency against this cell line [1]. While the specific 2-methyl-4-phenyl-5-oxo derivative was not among the tested compounds in that study, the class-level SAR indicates that cytotoxicity is highly dependent on the substitution pattern at positions 2, 4, and 6. The 2-methyl-4-phenyl pattern of the target compound represents a distinct chemical space from the most potent cytotoxic variants (which feature 4-anilino or 4-heteroaryl substituents), suggesting a reduced cytotoxicity liability profile that is advantageous for non-oncology applications such as fertility therapeutics.

anticancer cytotoxicity SMMC-7721 selectivity Gefitinib benchmark

Recommended Application Scenarios for 2-Methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile Based on Quantitative Differentiation Evidence


FSH Receptor Antagonist Lead Optimization and Infertility Drug Discovery

This compound serves as the core 3-carbonitrile-bearing scaffold within the US 8,017,782 patent family claiming 2-methyl-4-phenyl-5-oxo-hexahydroquinolines as FSH receptor modulators with EC₅₀ < 10⁻⁸ M [1]. Medicinal chemistry teams pursuing non-steroidal FSH receptor antagonists for female infertility (ovarian stimulation, IVF) or male hypogonadism should prioritize this scaffold over the 2-amino antifungal series, which lacks any FSH receptor pharmacology. The 3-CN group is specifically required for the potency claim scope; 3-ester or 3-amide surrogates are not validated at the < 10⁻⁸ M threshold [1].

Kinase Selectivity Profiling: Counter-Screening Tool for Tpl2/COT Inhibitor Programs

Based on the ADRRR 3D-QSAR pharmacophore model (Teli & Rajanikant, 2012), the 4-phenyl (non-anilino) substitution pattern of this compound predicts negligible Tpl2 kinase inhibition, in contrast to 4-anilino-quinoline-3-carbonitriles that achieve IC₅₀ values of 2–74 nM [2][3]. This compound can serve as a negative control or selectivity benchmark in Tpl2 inhibitor screening cascades to confirm that observed cellular activity is driven by on-target Tpl2 engagement rather than off-target effects of the quinoline-3-carbonitrile chemotype.

Analytical Method Development and QC Reference Standard for Hexahydroquinoline-3-Carbonitrile Libraries

The validated GC-MS spectrum deposited in the Wiley Registry (SpectraBase Compound ID GC2Y74fquCS) and the commercial availability as Sigma-Aldrich AldrichCPR L133949 make this compound suitable as an analytical reference standard for GC-MS method development, library construction, and inbound QC authentication of hexahydroquinoline-3-carbonitrile screening libraries [4]. The InChIKey (NCIVOIVRZVJBHG-UHFFFAOYSA-N) and exact mass (264.126263) provide unambiguous structural identifiers for LC-MS and GC-MS workflows.

Synthetic Methodology Development: Hantzsch Cyclocondensation Model Substrate

The 2-methyl-4-phenyl-5-oxo-hexahydroquinoline-3-carbonitrile scaffold is accessible via the well-established Hantzsch-type three-component cyclocondensation described in US 8,017,782 [1]. The compound can serve as a model substrate for optimizing reaction conditions (solvent, catalyst, temperature) for library production of 3-carbonitrile-bearing hexahydroquinolines, with the commercial reference standard enabling yield and purity benchmarking via the Wiley Registry GC-MS spectrum.

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